

Posaconazole Diastereoisomer 2 vs. Related Compound 2: Technical Comparison Guide

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Compound of Interest

Compound Name: Posaconazole Diastereoisomer 2

Cat. No.: B15093161

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Executive Summary

In the development and quality control of Posaconazole (a broad-spectrum triazole antifungal), differentiating between structural isomers and process intermediates is critical for regulatory compliance (ICH Q3A/Q3B).

- **Posaconazole Diastereoisomer 2** (CAS: 213381-05-6) is a stereoisomer of the final API. It possesses the same molecular formula and weight as Posaconazole but differs in the spatial arrangement of atoms at one or more of its four chiral centers. It typically arises from the coupling of incorrect chiral building blocks or late-stage epimerization.
- Posaconazole Related Compound 2 (CAS: 166583-12-6) is a synthetic intermediate (specifically a sulfonate ester). It is a fragment of the drug molecule, representing a "carryover" impurity from the synthesis process.

Key Distinction: One is a "twin" of the drug (Diastereoisomer 2); the other is a "parent/building block" of the drug (Related Compound 2).

Chemical Identity & Structural Analysis[1][2][3][4]

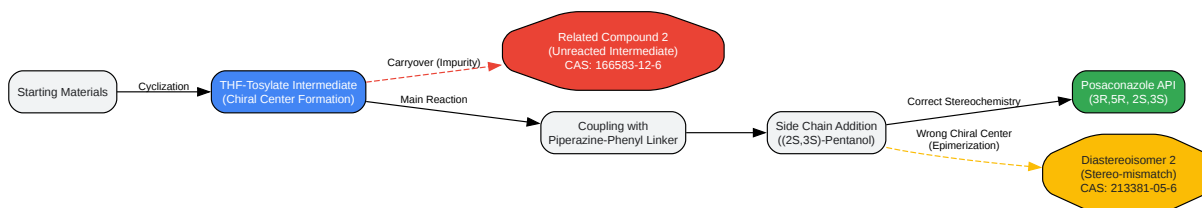
Posaconazole contains four chiral centers: two on the tetrahydrofuran (THF) ring and two on the pentanol side chain. The active pharmaceutical ingredient (API) configuration is (3R, 5R) for the THF ring and (2S, 3S) for the pentanol chain.

Comparative Data Table

Feature	Posaconazole Diastereoisomer 2	Posaconazole Related Compound 2
Classification	API Stereoisomer (Impurity)	Process Intermediate / Starting Material
CAS Number	213381-05-6	166583-12-6
Molecular Formula	C ₃₇ H ₄₂ F ₂ N ₈ O ₄	C ₂₁ H ₂₁ F ₂ N ₃ O ₄ S
Molecular Weight	700.78 g/mol	449.48 g/mol
Chemical Name	Stereoisomer of 4-[4-[4-[4-[[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one	((3S,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
Structural Core	Full Posaconazole Skeleton	THF-Ring Fragment + Tosylate Group
Origin	Incorrect coupling of chiral centers or degradation (epimerization).[1][2][3][4][5][6]	Unreacted intermediate from the THF-ring synthesis step.

Structural Logic Diagram

The following diagram illustrates the divergent origins of these two impurities within the synthetic pathway.



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Caption: Synthesis pathway distinguishing Related Compound 2 (an upstream intermediate) from Diastereoisomer 2 (a downstream structural isomer).

Analytical Performance & Separation

Separating these compounds requires distinct chromatographic strategies due to their vast difference in polarity and molecular weight.

Separation Mechanism

- **Related Compound 2:** Being a smaller molecule (MW ~449) with a sulfonate group, it is significantly less hydrophobic than the full API. In Reverse Phase HPLC (RP-HPLC), it elutes early (low Retention Time).
- **Diastereoisomer 2:** Has the identical mass and similar hydrophobicity to Posaconazole. Separation relies entirely on the spatial shape selectivity of the column. It elutes very close to the main Posaconazole peak (Relative Retention Time ~0.9 to 1.1).

Experimental Protocol: High-Resolution RP-HPLC

This protocol is designed to separate both impurities in a single run, though chiral columns are often preferred for Diastereoisomer 2 specifically.

Equipment: Agilent 1290 Infinity II or Waters H-Class UPLC Column: Chiralpak IC or equivalent (Immobilized Polysaccharide) is ideal for diastereomer separation, but a high-efficiency C18

can be used for general impurity profiling.

Standard C18 Method (General Impurity Profiling):

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile:Methanol (50:50)
- Gradient Program:
 - 0-5 min: 30% B (Isocratic - Elutes Related Compound 2)
 - 5-25 min: 30%
90% B (Linear Gradient)
 - 25-35 min: 90% B (Elutes Posaconazole & Diastereoisomers)
- Flow Rate: 1.0 mL/min
- Detection: UV @ 262 nm
- Temperature: 35°C

Expected Results:

- Related Compound 2: Elutes at RRT ~0.3 - 0.4 (Distinct, sharp peak).
- Posaconazole: Elutes at RRT 1.0.[7]
- Diastereoisomer 2: Elutes as a shoulder or split peak at RRT ~1.05 (Requires high plate count >15,000 for baseline resolution).

Regulatory & Stability Context

Posaconazole Related Compound 2 (Intermediate)

- Risk Profile: As a sulfonate ester (Tosylate), this compound is structurally alert for potential genotoxicity (alkylation). Regulatory limits are extremely strict (often ppm level) under ICH M7 guidelines.

- Control Strategy: Controlled as a "Starting Material" or "Intermediate" specification. It must be purged during downstream crystallization steps.

Posaconazole Diastereoisomer 2 (API Isomer)

- Risk Profile: Generally considered less toxic than alkylating agents but affects potency. It is considered a "Specified Impurity" under ICH Q3B.
- Control Strategy: Controlled via the optical purity of starting materials and reaction conditions (temperature/pH) that prevent epimerization.

References

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